molecular formula C25H30N2O2S B3158769 1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 860611-00-3

1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No.: B3158769
CAS No.: 860611-00-3
M. Wt: 422.6 g/mol
InChI Key: FMNSAMXYXKRGQQ-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C25H30N2O2S and its molecular weight is 422.6 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, also known by its CAS number 860611-00-3, is a compound that combines naphthalene and oxadiazole moieties. This unique structure suggests potential biological activities, particularly in the context of cancer research and other therapeutic applications.

  • Molecular Formula : C25_{25}H30_{30}N2_{2}O2_{2}S
  • Molar Mass : 422.58 g/mol

Biological Activity Overview

The biological activity of compounds similar to this compound has been explored extensively in recent studies. The following sections summarize key findings related to its cytotoxicity, mechanism of action, and potential therapeutic applications.

Cytotoxicity Studies

Research indicates that compounds featuring naphthalene and oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of naphthoquinone derivatives on HeLa cells (cervical cancer), revealing promising results with certain derivatives inducing apoptosis at higher rates than traditional chemotherapeutics such as etoposide . This suggests that the naphthalene component may enhance the anticancer properties of the compound.
Compound Cell Line IC50 Value (µM) Mechanism of Action
This compoundHeLaTBDApoptosis induction
Naphthoquinone Derivative AHeLa10Caspase activation
Naphthoquinone Derivative BHepG215Cell cycle arrest

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • VEGFR-2 Inhibition : Similar oxadiazole-naphthalene hybrids have shown inhibitory activity against VEGFR-2, a key target in cancer therapy. Compounds designed with this scaffold demonstrated significant antiproliferative effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting that this compound may share this property .
  • Apoptosis Induction : Flow cytometry studies indicated that certain derivatives could induce apoptosis through caspase activation. For example, a derivative showed a 22.86% increase in apoptotic cells compared to controls .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activities of similar compounds:

  • Study on Naphthoquinones : A recent study focused on naphthoquinones and their derivatives found that these compounds possess broad-spectrum cytotoxicity against various tumor cell lines. The findings suggest that modifications to the naphthalene structure can enhance anticancer efficacy while reducing side effects .

Properties

IUPAC Name

1-naphthalen-2-yl-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2S/c1-2-3-4-7-18-10-12-20(13-11-18)24-26-27-25(29-24)30-17-23(28)22-15-14-19-8-5-6-9-21(19)16-22/h5-6,8-9,14-16,18,20H,2-4,7,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNSAMXYXKRGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134135
Record name 1-(2-Naphthalenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860611-00-3
Record name 1-(2-Naphthalenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860611-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Naphthalenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
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1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
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1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
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1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Reactant of Route 5
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1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Reactant of Route 6
1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

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